molecular formula C10H9BrN2O2 B8290492 methyl 5-bromo-2-methyl-2H-indazole-4-carboxylate

methyl 5-bromo-2-methyl-2H-indazole-4-carboxylate

Cat. No.: B8290492
M. Wt: 269.09 g/mol
InChI Key: ZHEMJPKBECCNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-2-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-6-8(12-13)4-3-7(11)9(6)10(14)15-2/h3-5H,1-2H3

InChI Key

ZHEMJPKBECCNEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-1H-indazole-4-carboxylate (4.50 g, 17.6 mmol) in ethyl acetate (176 mL) was added trimethyloxonium tetrafluoroborate (3.38 g, 22.9 mmol) at room temperature, and the mixture was stirred for 2.5 hr. The reaction solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→30/70) to give the title compound (3.42 g, yield 73%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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